What Buyers and Researchers Need to Know About 5,7,12,14-Pentacenetetrone (CAS 23912-79-0)
5,7,12,14-Pentacenetetrone (PT, P4O, pentacene-5,7,12,14-tetraone) is a polycyclic aromatic diquinone with the molecular formula C₂₂H₁₀O₄ and a molecular weight of 338.31 g·mol⁻¹ [1]. It is a yellow to brown-green crystalline solid with a melting point of approximately 400 °C and a purity typically supplied at ≥95% (HPLC) . The compound features a pentacene backbone functionalized with four ketone groups at the 5,7,12,14 positions, which breaks conjugation into two isolated quinone electrophores bridged by a central aromatic ring [2]. This structural motif confers a unique set of electronic, electrochemical, and interfacial properties that distinguish it from the parent hydrocarbon pentacene, from its mono-quinone analog 6,13-pentacenequinone (P2O), and from the widely studied fluorinated congener perfluoropentacene (PFP). The molecule serves as a versatile synthetic precursor for functionalized pentacenes, a high-capacity organic cathode material for rechargeable batteries, and a model system for studying charge-transfer phenomena at metal–organic interfaces.
1
Workflow
Multi-electron redox studies and organic cathode material screening.
2
Selection Context
Model compound for carbonyl-mediated interfacial chemisorption and charge transfer on metal/2D substrates.
3
Procurement Logic
Synthetic precursor for functionalized pentacenes with coplanar π-stacking motif.
[1] NIST Chemistry WebBook. 5,7,12,14-Pentacenetetrone. CAS Registry Number: 23912-79-0. U.S. Secretary of Commerce. View Source
[2] Younes, E.A.; Zhao, Y. Highly π-extended tetrathiafulvalene analogues derived from pentacene-5,7,12,14-tetraone. RSC Adv. 2015, 5, 88821–88825. View Source
Why 5,7,12,14-Pentacenetetrone Cannot Be Replaced by Unsubstituted Pentacene or Simple Quinones
Generic substitution of pentacene derivatives is a recognized pitfall because subtle variations in oxygen functionalization fundamentally alter intermolecular packing, interfacial adsorption, and electrochemical stability. The crystal structure of 5,7,12,14-pentacenetetrone adopts a nearly coplanar π-stacking motif driven by localized electrostatic O–π interactions, in contrast to the herringbone packing of pentacene and the distinct lattice of 6,13-pentacenequinone [1]. These differences directly impact sublimation energy, thin-film morphology, and charge-carrier mobility. At metal interfaces, the four carbonyl groups of P4O enable chemisorption on Ag(111), whereas the di-oxo analog P2O undergoes only physisorption under identical conditions [2]. In battery applications, the extended π-system and multi-quinone architecture of PT deliver a four-electron redox capacity exceeding 300 mAh·g⁻¹ and a cycle-life retention of ~80% after 100 cycles, while the simpler 9,10-anthraquinone (AQ) degrades rapidly due to dissolution of redox-active species into the electrolyte [3]. These domain-specific divergences mean that selecting pentacene, P2O, AQ, or perfluoropentacene (PFP) as a drop-in replacement for P4O would compromise either structural order, electronic coupling, or electrochemical endurance, depending on the application context.
Target (P4O)
Coplanar π-stacking with chemisorptive interface control and four-electron redox capacity.
Substitute: Pentacene / P2O
Herringbone packing or physisorbed interface with shifted electronic coupling may compromise thin-film morphology.
Packing motif mismatch may alter charge-carrier mobility and sublimation energy.
Target (PT)
~80% cycle retention over 100 cycles with multi-electron high capacity.
Substitute: 9,10-Anthraquinone
Rapid capacity fade due to dissolution of redox-active species may limit battery cycle life.
Electrochemical endurance context differs; may not transfer to long-cycling applications.
Target (P4O)
Chemisorption on Ag(111) and charge transfer on h-BN/Ni(111).
Substitute: P2O / Pentacene
Neutral physisorption state may prevent monolayer formation and shift energy-level alignment.
Interfacial bonding type may require validation when swapping oxo-derivatives.
[1] Käfer, D.; El Helou, M.; Gemel, C.; Witte, G. Packing of Planar Organic Molecules: Interplay of van der Waals and Electrostatic Interaction. Cryst. Growth Des. 2008, 8 (8), 3053–3057. View Source
[2] Wang, Q. et al. Subtle Differences in Molecular Structure of 6,13-Pentacenequinone and 5,7,12,14-Pentacenetetrone Lead to Antithetic Adsorption Behavior on Ag(111): Physisorption of P2O but Chemisorption of P4O. J. Phys. Chem. C (Diamond Light Source Publications). View Source
[3] Yao, M.; Senoh, H.; Sakai, T.; Kiyobayashi, T. Crystalline polycyclic quinone derivatives as organic positive-electrode materials for use in rechargeable lithium batteries. Solid State Ionics 2012, 216, 23–27. View Source
Quantitative Differentiation: 5,7,12,14-Pentacenetetrone vs. Closest Analogs
Crystal Packing: Coplanar π-Stacking vs. Herringbone Motif in Pentacene
5,7,12,14-Pentacenetetrone (P4O) crystallizes with an almost coplanar π-stacking motif, whereas the parent hydrocarbon pentacene adopts a face-on-edge herringbone packing. This structural divergence, attributed to charge localization at the oxygen atoms generating an electrostatic O–π interaction, was confirmed by X-ray crystallography and supported by ab initio calculations [1].
Crystal Packing MotifHead-to-head
P4O: Coplanar π-stacking vs. Pentacene: Herringbone
Supports charge-carrier mobility and thin-film morphology differentiation.
Context-dependent; single-crystal XRD and TDS evidence.
Qualitative structural difference: coplanar vs. herringbone; sublimation energy reduced in oxo-derivatives as evidenced by thermal desorption measurements
Conditions
Single-crystal X-ray diffraction (XRD); thermal desorption spectroscopy (TDS); quantum chemical ab initio calculations (Käfer et al., Cryst. Growth Des. 2008)
Why This Matters
The coplanar stacking of P4O promotes more effective π-orbital overlap between neighboring molecules, which is a critical determinant of charge-carrier mobility in organic thin-film transistors (OTFTs) and dictates film morphology during vacuum deposition.
[1] Käfer, D.; El Helou, M.; Gemel, C.; Witte, G. Packing of Planar Organic Molecules: Interplay of van der Waals and Electrostatic Interaction. Cryst. Growth Des. 2008, 8 (8), 3053–3057. View Source
Interfacial Adsorption on Silver (111): Chemisorption of P4O vs. Physisorption of 6,13-Pentacenequinone (P2O)
On Ag(111), 5,7,12,14-pentacenetetrone (P4O) undergoes chemisorption, whereas 6,13-pentacenequinone (P2O) exhibits only physisorption under the same experimental conditions. This antithetic behavior was revealed by X-ray standing wave (XSW) measurements, infrared absorption spectroscopy (IRAS), and spot-profile analysis low-energy electron diffraction (SPA-LEED) [1].
Adsorption on Ag(111)Head-to-head
P4O: Chemisorption vs. P2O: Physisorption
Enables stable monolayer and interface dipole control.
Chemisorption (strong chemical bonding to substrate)
Comparator Or Baseline
6,13-Pentacenequinone (P2O): physisorption (weak van der Waals interaction) on Ag(111)
Quantified Difference
Qualitative difference in bonding type; bonding distances and molecular distortions measured by XSW are characteristic of chemisorption for P4O vs. physisorption for P2O
Conditions
Ag(111) single-crystal surface under ultra-high vacuum (UHV); deposition by thermal evaporation; characterized by XSW, IRAS, SPA-LEED (Diamond Light Source, I09 beamline)
Why This Matters
The chemisorptive interaction of P4O with Ag(111) enables stable monolayer formation and energy-level alignment that is qualitatively different from P2O, directly affecting interface dipoles and charge injection barriers in organic electronic devices.
[1] Wang, Q. et al. Subtle Differences in Molecular Structure of 6,13-Pentacenequinone and 5,7,12,14-Pentacenetetrone Lead to Antithetic Adsorption Behavior on Ag(111). J. Phys. Chem. C (Diamond Light Source Publications, I09 beamline, Proposal 10443). View Source
Lithium Battery Cycling Stability: PT Retains ~80% Capacity After 100 Cycles vs. Rapid Fade of 9,10-Anthraquinone (AQ)
In rechargeable lithium battery tests, positive electrodes incorporating 5,7,12,14-pentacenetetrone (PT) maintained approximately 80% of their initial discharge capacity after 100 charge/discharge cycles. In contrast, electrodes based on 9,10-anthraquinone (AQ) exhibited rapid capacity fade under identical cycling conditions. Both compounds showed initial discharge capacities exceeding 200 mAh·g⁻¹ [1].
Cycle-Life StabilityHead-to-head
PT: ~80% retention (100 cycles) vs. AQ: rapid fade
Suppresses dissolution of redox-active species in lithium battery cathodes.
Rechargeable lithium battery test context; reported capacity retention.
PT retains ~80% of initial capacity at cycle 100; AQ capacity fades rapidly (specific retention % not reported, but qualitatively described as rapid degradation)
Conditions
Rechargeable lithium batteries; positive-electrode configuration; PT and AQ incorporated as active materials; charge/discharge cycling (Yao et al., Solid State Ionics 2012)
Why This Matters
The superior cycle stability of PT is attributed to its larger extended π-system, which suppresses dissolution of redox-active molecules into the electrolyte. For procurement decisions in organic battery R&D, PT's longevity advantage over the cheaper but short-lived AQ is a decisive differentiator.
[1] Yao, M.; Senoh, H.; Sakai, T.; Kiyobayashi, T. Crystalline polycyclic quinone derivatives as organic positive-electrode materials for use in rechargeable lithium batteries. Solid State Ionics 2012, 216, 23–27. View Source
Discharge Capacity: Four-Electron Redox of PT Delivers >300 mAh·g⁻¹, More Than Twice That of LiCoO₂
5,7,12,14-Pentacenetetrone (PT) as a positive-electrode material exhibited an initial discharge capacity exceeding 300 mAh·g⁻¹ (PT) with an average voltage of 2.1 V vs. Li⁺/Li. This corresponds to a four-electron redox behavior per molecule and represents more than double the practical capacity of the conventional inorganic cathode material lithium cobalt oxide (LiCoO₂, ~140 mAh·g⁻¹) [1].
Discharge CapacityCross-study
PT: >300 mAh·g⁻¹ (4e⁻) vs. LiCoO₂: ~140 mAh·g⁻¹
Reported capacity more than double the inorganic baseline.
Context-dependent; organic cathode evaluation at 2.1 V vs. Li⁺/Li.
The four-electron redox capacity of PT makes it one of the highest-capacity organic cathode candidates among small-molecule quinones. For battery researchers evaluating organic electrode materials, PT offers a specific capacity advantage that can translate to higher energy density at the cell level.
[1] 5,7,12,14-Pentacenetetrone as a High-Capacity Organic Positive-Electrode Material for Use in Rechargeable Lithium Batteries. Int. J. Electrochem. Sci. 2011, 6, 2905–2911. View Source
Intramolecular Electronic Communication: ΔE ≥ 0.20 V Between Successive Reduction Potentials of the Two Quinone Electrophores
Cyclic voltammetry of 5,7,12,14-pentacenetetrone radical anions reveals a marked difference between the first and second reduction potentials, ΔE = |E₂° − E₁°| ≥ 0.20 V. This splitting is evidence for substantial intramolecular electronic interaction between the two quinone electrophores. At low temperatures (down to 160 K), the unpaired electron is delocalized over the entire pentacenetetrone framework, as confirmed by ESR and ENDOR spectroscopy [1].
Intramolecular CommunicationClass-level
ΔE ≥ 0.20 V between successive reduction potentials.
Quantifiable signature of through-bridge electronic coupling.
CV/ESR in aprotic solvents; delocalization persists to 160 K.
The ≥0.20 V splitting is a quantifiable electrochemical signature of the electronic communication between the two quinone units bridged by the central aromatic ring. This property is absent in monoquinones and is a prerequisite for applications exploiting mixed-valence behavior or multi-step redox switching.
[1] Rak, S.F.; Miller, L.L. et al. Electronic Structure and Near-Infrared Spectra of Diquinone Anion Radicals. J. Am. Chem. Soc. 1990, 112 (3), 1206–1214. View Source
Selective Charge Transfer on h-BN/Ni(111): P4O Accepts Charge While Pentacene and P2O Remain Neutral
On hexagonal boron nitride (h-BN) grown on Ni(111), 5,7,12,14-pentacenetetrone (P4O) exhibits charge transfer from the substrate, whereas pentacene (Pen) and 6,13-pentacenequinone (P2O) remain electronically neutral under identical conditions. This was demonstrated by X-ray and ultraviolet photoelectron spectroscopy (XPS/UPS) and photoemission orbital tomography (POT) [1].
Charge Transfer on h-BN/NiHead-to-head
P4O: Charge accepted vs. Pen/P2O: Neutral
Enables energy-level alignment engineering on 2D insulators.
XPS/UPS and POT characterization; reported charge-transfer state.
2D HeterostructuresEnergy-Level AlignmentPhotoemission Orbital Tomography
Evidence Dimension
Charge transfer state on 2D insulator h-BN/Ni(111)
Target Compound Data
P4O: charge transfer observed (molecule becomes negatively charged)
h-BN/Ni(111) substrate; chemical vapor deposition h-BN; LEED, DRS, XPS, UPS, and POT characterization (DPG Spring Meeting 2023, SKM O 22.9)
Why This Matters
The ability of P4O to accept charge from a nominally insulating 2D substrate opens unique possibilities for engineering energy-level alignment in organic/2D-material heterostructures, a capability not shared by its closest oxo-derivative P2O or the parent pentacene.
2D HeterostructuresEnergy-Level AlignmentPhotoemission Orbital Tomography
[1] Schaal, M.; Brandhoff, J.; Otto, F.; Forker, R.; Fritz, T. Charge Transfer on a 2D Insulator: Influence of the Molecular Functionalization. DPG Spring Meeting 2023, SKM O 22.9. View Source
Where 5,7,12,14-Pentacenetetrone Delivers Differentiated Value: Evidence-Backed Application Scenarios
Synthetic Precursor for Soluble, Asymmetrically Functionalized Pentacene Derivatives
Commercially available 5,7,12,14-pentacenetetrone serves as the starting material for one-step reductive aromatization that yields asymmetrically substituted pentacenes with improved solubility. The reaction proceeds via zinc or potassium reduction followed by trapping with electrophiles (e.g., acetyl, triisopropylsilyl), allowing one dione moiety to be retained while the other is functionalized, as demonstrated by Kleykamp et al. [1]. The products are characterized by UV/Vis, cyclic voltammetry, XRD, and DFT calculations. This synthetic versatility, combined with the distinct coplanar packing established in Section 3, makes PT the preferred platform for designing solution-processable pentacene derivatives for OFETs and OLEDs.
High-Capacity Organic Cathode for Sustainable Rechargeable Lithium Batteries
PT-based positive electrodes deliver initial discharge capacities exceeding 300 mAh·g⁻¹ via a four-electron redox mechanism, more than double the practical capacity of LiCoO₂. Critically, PT electrodes maintain ~80% capacity retention after 100 cycles, substantially outperforming the rapidly fading 9,10-anthraquinone [2]. This combination of high capacity and cycling stability positions PT as a leading candidate for metal-free, resource-sustainable organic battery cathodes.
Model System for Chemisorptive Organic–Metal Interfaces and Charge-Transfer Studies
The antithetic adsorption behavior of P4O (chemisorption) vs. P2O (physisorption) on Ag(111) [3], together with the selective charge transfer of P4O on h-BN/Ni(111) while pentacene and P2O remain neutral [4], establishes PT as a model molecule for investigating how carbonyl functionalization governs interfacial electronic coupling. This is directly relevant to optimizing charge injection layers in organic electronic devices and for fundamental surface science studies of molecule–substrate interactions.
Redox-Switchable Molecular Building Block with Quantifiable Intramolecular Electronic Communication
The ≥0.20 V splitting between successive reduction potentials (ΔE = |E₂° − E₁°|) of PT confirms substantial electronic coupling between its two quinone units [5]. This quantifiable parameter, absent in monoquinone analogs, makes PT a valuable scaffold for constructing mixed-valence compounds, redox-switchable materials, and multi-electron transfer probes. The electron remains delocalized over the entire molecular framework down to 160 K, a temperature range relevant for solid-state device operation.
Application
Selection Property
Validation Focus
Functionalized pentacene precursor
Reductive aromatization platform
Solubility and asymmetric functionalization
Organic cathode material
Four-electron redox capacity and cycling stability
Discharge capacity retention over extended cycles
Organic–metal interface model
Chemisorptive bonding on Ag(111) and 2D substrates
Energy-level alignment and charge injection barriers
Molecular electrochemistry probe
≥0.20 V potential splitting between quinone units
Mixed-valence behavior and multi-step redox switching
[1] Kleykamp, O.A.; Sharikow, E.; Stoy, A.; Xie, X.; Lichtenberg, C.; Sundermeyer, J. Reductive Aromatization of 5,7,12,14-Pentacenetetrone: Approach Towards Substituted Pentacenes? Chem. Eur. J. 2024, 31 (8), e202403929. View Source
[2] Yao, M.; Senoh, H.; Sakai, T.; Kiyobayashi, T. Crystalline polycyclic quinone derivatives as organic positive-electrode materials for use in rechargeable lithium batteries. Solid State Ionics 2012, 216, 23–27. View Source
[3] Wang, Q. et al. Subtle Differences in Molecular Structure of 6,13-Pentacenequinone and 5,7,12,14-Pentacenetetrone Lead to Antithetic Adsorption Behavior on Ag(111). J. Phys. Chem. C (Diamond Light Source). View Source
[4] Schaal, M.; Brandhoff, J.; Otto, F.; Forker, R.; Fritz, T. Charge Transfer on a 2D Insulator: Influence of the Molecular Functionalization. DPG Spring Meeting 2023, SKM O 22.9. View Source
[5] Rak, S.F.; Miller, L.L. et al. Electronic Structure and Near-Infrared Spectra of Diquinone Anion Radicals. J. Am. Chem. Soc. 1990, 112 (3), 1206–1214. View Source
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